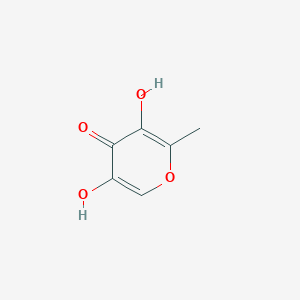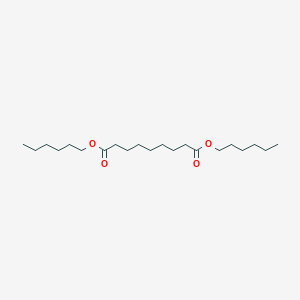
Disul
Overview
Description
Disul, also known as disulfide, is a compound containing a sulfur-sulfur bond, typically represented as R−S−S−R′. This functional group is significant in both organic and inorganic chemistry. Disulfides are commonly derived from thiol groups and play a crucial role in the structure and stability of proteins, particularly through the formation of disulfide bridges between cysteine residues. These bridges are essential for the tertiary and quaternary structures of proteins, contributing to their stability and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disulfides are generally synthesized through the oxidation of thiols. Common oxidizing agents include oxygen, hydrogen peroxide, iodine, and dimethyl sulfoxide. The reaction typically proceeds via the formation of sulfenic acid intermediates. For example, the oxidation of thiols (RSH) can be represented as:
2RSH+Oxidant→RSSR+Reduced Oxidant
Industrial Production Methods: In industrial settings, disulfides are often produced using metal-containing catalysts or through electrochemical methods. The oxidative coupling of thiols is a prevalent method, where thiols are oxidized in the presence of catalysts such as transition metal complexes. Additionally, physical methods like photo- or microwave irradiation are employed to activate sulfur substrates, enhancing the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Disulfides undergo various chemical reactions, including:
Oxidation: Disulfides can be further oxidized to form sulfoxides or sulfones.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Disulfides can participate in nucleophilic substitution reactions, where the sulfur-sulfur bond is cleaved, and new bonds are formed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and dimethyl sulfoxide.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Nucleophiles such as thiolates or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Thiolates, amines
Scientific Research Applications
Disulfides have a wide range of applications in scientific research:
Chemistry: Disulfides are used as intermediates in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Disulfide bonds are crucial for the stability and function of proteins. They are involved in protein folding and stability, playing a significant role in the structure of enzymes, antibodies, and other proteins.
Medicine: Disulfides are explored for their potential therapeutic applications, including as anticancer and antiviral agents. They are also used in drug delivery systems and as components of pharmaceuticals.
Industry: Disulfides are used in the production of rubber, as vulcanizing agents, and in the synthesis of various chemicals and materials .
Mechanism of Action
Disulfides can be compared with other sulfur-containing compounds such as thiols and sulfoxides:
Thiols (RSH): Thiols contain a sulfur-hydrogen bond and can be oxidized to form disulfides. They are more reactive than disulfides and are commonly used as reducing agents.
Sulfoxides (RSOR’): Sulfoxides contain a sulfur-oxygen bond and are typically formed by the oxidation of sulfides. They are more oxidized than disulfides and have different reactivity and applications.
Uniqueness of Disulfides: Disulfides are unique due to their ability to form reversible covalent bonds, which is essential for the dynamic regulation of protein structure and function. This property is not shared by thiols or sulfoxides, making disulfides particularly important in biological systems .
Comparison with Similar Compounds
- Thiols (RSH)
- Sulfoxides (RSOR’)
- Sulfones (RSO2R’)
- Thioethers (RSR’)
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)ethyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O5S/c9-6-1-2-8(7(10)5-6)14-3-4-15-16(11,12)13/h1-2,5H,3-4H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEINPVZRDJRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041297 | |
| Record name | 2-(2,4-Dichlorophenoxy)ethyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149-26-8, 136-78-7 | |
| Record name | Disul | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disul [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-Dichlorophenoxy)ethyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disul | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISUL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYG80OXZ0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)



